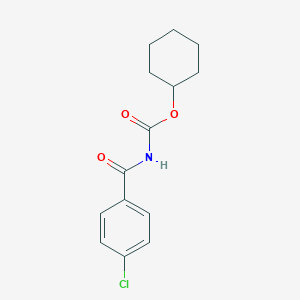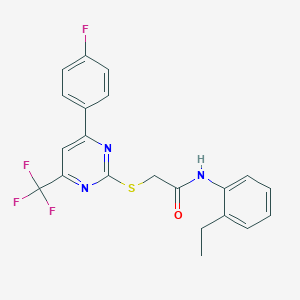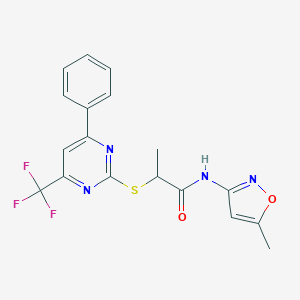
cyclohexyl N-(4-chlorobenzoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl N-(4-chlorobenzoyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It is a small molecule that has been shown to have potential therapeutic applications in cancer treatment. The purpose of
Wirkmechanismus
Cyclohexyl N-(4-chlorobenzoyl)carbamate selectively inhibits protein kinase CK2, which plays a critical role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, cyclohexyl N-(4-chlorobenzoyl)carbamate disrupts the signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
cyclohexyl N-(4-chlorobenzoyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins, including Akt, NF-κB, and p53. It has also been shown to induce the expression of the tumor suppressor protein p21. In addition, cyclohexyl N-(4-chlorobenzoyl)carbamate has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of cyclohexyl N-(4-chlorobenzoyl)carbamate is its selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in cancer biology. However, cyclohexyl N-(4-chlorobenzoyl)carbamate has some limitations as well. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, cyclohexyl N-(4-chlorobenzoyl)carbamate has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For research on cyclohexyl N-(4-chlorobenzoyl)carbamate include the development of more potent and selective CK2 inhibitors, investigation of cyclohexyl N-(4-chlorobenzoyl)carbamate in combination with other cancer therapies, and the development of cyclohexyl N-(4-chlorobenzoyl)carbamate as a therapeutic agent for cancer treatment.
Synthesemethoden
The synthesis of cyclohexyl N-(4-chlorobenzoyl)carbamate involves the reaction of cyclohexyl isocyanate with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound. The synthesis of cyclohexyl N-(4-chlorobenzoyl)carbamate has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl N-(4-chlorobenzoyl)carbamate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. cyclohexyl N-(4-chlorobenzoyl)carbamate has been studied in various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been investigated for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C14H16ClNO3 |
|---|---|
Molekulargewicht |
281.73 g/mol |
IUPAC-Name |
cyclohexyl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C14H16ClNO3/c15-11-8-6-10(7-9-11)13(17)16-14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17,18) |
InChI-Schlüssel |
IVFJPTPCEMTGPA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)

![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)